molecular formula C8H2F3N5O2S B6078883 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

Cat. No. B6078883
M. Wt: 289.20 g/mol
InChI Key: WAZITVCFWHPKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole, commonly known as NITD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NITD belongs to the imidazo[4,5-e][2,1,3]benzothiadiazole family of compounds, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of NITD is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in disease progression. In cancer cells, NITD has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In viral infections, NITD has been shown to inhibit viral replication by targeting viral enzymes and proteins. In neurological disorders, NITD has been studied for its potential to reduce oxidative stress and inflammation, which are key factors in disease progression.
Biochemical and Physiological Effects
NITD has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, NITD has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. In viral infections, NITD has been shown to reduce viral load and prevent viral replication in cell culture and animal models. In neurological disorders, NITD has been studied for its potential to reduce neuroinflammation, improve cognitive function, and protect against neuronal damage in animal models.

Advantages and Limitations for Lab Experiments

NITD has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high potency. However, NITD also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, the lack of clinical data on NITD's safety and efficacy in humans limits its potential for clinical translation.

Future Directions

There are several future directions for NITD research, including:
1. Further elucidation of NITD's mechanism of action in various diseases.
2. Optimization of NITD's pharmacokinetics and bioavailability for improved clinical translation.
3. Investigation of NITD's safety and efficacy in clinical trials.
4. Development of NITD derivatives with improved potency and selectivity.
5. Exploration of NITD's potential in combination therapies with other drugs.
Conclusion
In conclusion, NITD is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its ease of synthesis, low cost, and high potency make it a viable option for laboratory experiments. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetics for clinical translation.

Synthesis Methods

The synthesis of NITD involves the reaction of 2-amino-4-nitrophenol with trifluoroacetic anhydride and sulfur. The resulting compound is then treated with hydrazine hydrate to form NITD. The synthesis method for NITD is relatively simple and cost-effective, making it a viable option for large-scale production.

Scientific Research Applications

NITD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, NITD has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. In viral infections, NITD has been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In neurological disorders, NITD has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-nitro-7-(trifluoromethyl)-1H-imidazo[4,5-g][2,1,3]benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3N5O2S/c9-8(10,11)7-12-2-1-3(16(17)18)5-6(4(2)13-7)15-19-14-5/h1,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZITVCFWHPKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSNC2=C3C1=NC(=N3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

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